Synerazol

Description

Historical Context of Natural Product Discovery and Characterization

The exploration of natural products for medicinally and industrially valuable compounds has a long and rich history. muni.cz For centuries, societies have relied on compounds derived from plants, animals, and microorganisms to treat ailments. muni.cz The advent of modern scientific techniques in the 20th century revolutionized this field, allowing for the isolation, purification, and structural elucidation of countless bioactive molecules. This era saw the discovery of many foundational drugs, particularly antibiotics from microbial sources. dergipark.org.tr However, the process of discovering truly novel chemical structures from natural sources has become progressively more challenging. dokumen.pub Despite this, natural products continue to be a vital source of inspiration for drug development, with researchers constantly seeking out new organisms and environments to explore. muni.czdokumen.pub The discovery of Synerazol in 1991 falls within this ongoing narrative of natural product research. nih.govacs.orgzendy.io

Biogenic Origin and Significance within Microbial Secondary Metabolites

This compound is a secondary metabolite, a class of organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. researchgate.netresearchgate.netfrontiersin.org Instead, these compounds often play a role in defense, competition, or communication. frontiersin.org Microbial secondary metabolites are particularly noteworthy for their structural diversity and wide range of biological activities. dergipark.org.trnih.gov

This compound is produced by the fungus Aspergillus fumigatus. nih.govzendy.iojst.go.jp Specifically, it was first isolated from the cultured broth of Aspergillus fumigatus strain SANK 10588. nih.govacs.orgzendy.iojst.go.jp Fungi, particularly those of the Aspergillus genus, are well-known producers of a vast array of secondary metabolites with significant biological activities. muni.czmdpi.com The biosynthesis of this compound within Aspergillus fumigatus is a complex enzymatic process. It is understood to be derived from a common biosynthetic precursor, phenylalanine. nih.gov The biosynthetic pathway involves a series of enzymatic steps, including the action of a PKS-NRPS hybrid synthetase, a cytochrome P450 monooxygenase, a methyltransferase, and a glutathione (B108866) S-transferase, to convert intermediates like azaspirene (B1251222) into this compound. uniprot.orgresearchmap.jp

Structural Classification within the Pseurotin (B1257602) Family of Natural Products

This compound belongs to the pseurotin family of natural products. nih.govzendy.iojst.go.jpmuni.cz This family is characterized by a distinctive and highly oxygenated 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton. muni.cztohoku.ac.jpresearchgate.net This core structure, a hetero-spirocyclic γ-lactam, is a key feature that unites the various members of the pseurotin family. muni.cztohoku.ac.jp

Structurally, this compound is closely related to pseurotin A, another well-known member of this family. nih.govzendy.iojst.go.jp The chemical structure of this compound was determined using NMR and mass spectral evidence. nih.govzendy.iojst.go.jp Key features of its structure include the characteristic spiro ring system, a benzoyl group, and an epoxyalkene substituent. tohoku.ac.jpontosight.ai The absolute stereochemistry of this compound was definitively established through its first asymmetric total synthesis. acs.orgtohoku.ac.jpnih.gov

Overview of Documented Academic Research Trajectories for this compound

Since its discovery, this compound has been the subject of various academic research endeavors. A significant portion of this research has focused on its total synthesis. The first asymmetric total synthesis of this compound was a landmark achievement, not only confirming its absolute stereochemistry but also providing a pathway for producing the compound in the laboratory for further study. acs.orgtohoku.ac.jpnih.gov Subsequently, more practical and efficient synthetic routes have been developed. acs.orgtohoku.ac.jp

Another major area of research has been the investigation of this compound's biological activity. It was initially identified as an antifungal antibiotic, active against Candida albicans and other fungi. nih.govzendy.iojst.go.jp A particularly noteworthy finding is its marked synergistic activity with azole-type antifungal agents. nih.govzendy.iojst.go.jpmuni.cz Beyond its antifungal properties, research has also explored its potential as an inhibitor of immunoglobulin E (IgE) production, suggesting a possible role in modulating immune responses. researchgate.net Furthermore, studies have investigated the potential of this compound and its fluorinated analogs in other therapeutic areas, including anti-angiogenic activity. nih.govjscimedcentral.com The biosynthesis of this compound and other pseurotins has also been a subject of study, with research identifying the gene cluster and enzymes responsible for its production in Aspergillus fumigatus. dokumen.pubuniprot.orgresearchmap.jp

Data Tables

Table 1: Key Research Milestones for this compound

| Year | Milestone | Key Finding(s) | Reference(s) |

|---|---|---|---|

| 1991 | Discovery and Isolation | Isolated from Aspergillus fumigatus SANK 10588; Identified as an antifungal agent with synergistic activity with azoles. | jst.go.jp, nih.gov, acs.org, zendy.io |

| 2005 | First Asymmetric Total Synthesis | Accomplished the first total synthesis and determined the absolute stereochemistry. | tohoku.ac.jp, acs.org, nih.gov |

| 2004 | Directed Biosynthesis | Production of fluorinated analogs of this compound with anti-angiogenic activity. | nih.gov |

| 2009 | Immunoglobulin E Inhibition | Investigated as an inhibitor of IgE production. | researchgate.net |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pseurotin A |

| Azaspirene |

| Phenylalanine |

| Pseurotin |

| 10-deoxypseurotin A |

| Cephalimysin B |

| Cephalimysin C |

| Pseurotin E |

| Pseurotin F2 |

| 12,13-dihydropseurotin A |

| 12,13-dibromopseurotin A |

| 10,11-acetonide |

| Aldehyde |

| Triacetylpseurotin A |

| Tetraacetylpseurotin A |

Structure

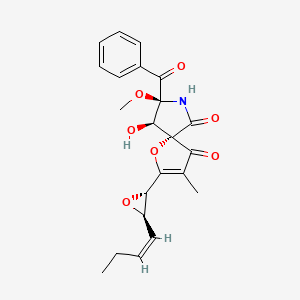

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C22H23NO7 |

|---|---|

Poids moléculaire |

413.4 g/mol |

Nom IUPAC |

(5S,8S,9R)-8-benzoyl-2-[(2S,3R)-3-[(Z)-but-1-enyl]oxiran-2-yl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |

InChI |

InChI=1S/C22H23NO7/c1-4-5-11-14-16(29-14)15-12(2)17(24)21(30-15)19(26)22(28-3,23-20(21)27)18(25)13-9-7-6-8-10-13/h5-11,14,16,19,26H,4H2,1-3H3,(H,23,27)/b11-5-/t14-,16+,19-,21-,22-/m1/s1 |

Clé InChI |

UCUHTBUWKCQZNJ-WZNGDJORSA-N |

SMILES isomérique |

CC/C=C\[C@@H]1[C@H](O1)C2=C(C(=O)[C@@]3(O2)[C@H]([C@@](NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C |

SMILES canonique |

CCC=CC1C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C |

Synonymes |

synerazol |

Origine du produit |

United States |

Synthetic and Biosynthetic Investigations of Synerazol

Total Chemical Synthesis Approaches

The complete laboratory synthesis of Synerazol has been a significant challenge for organic chemists, leading to the development of sophisticated and elegant synthetic strategies. These efforts have not only made the compound available for further study but have also been instrumental in confirming its absolute stereochemistry.

First-Generation Asymmetric Total Synthesis Methodologies

The first successful asymmetric total synthesis of this compound was a landmark achievement that also definitively established its absolute stereochemistry. tohoku.ac.jpnih.gov Prior to this, the stereochemistry of the side-chain epoxyalkene was unknown. acs.org The strategy involved the synthesis of two potential diastereomers to identify the natural isomer. acs.orgtohoku.ac.jp

A key challenge in this initial approach was the low yield in the formation of a critical methyl ether intermediate. acs.org Despite this limitation, the synthesis was successful in producing both diastereomers, ultimately confirming the structure of the natural this compound. tohoku.ac.jp

Second-Generation Asymmetric Total Synthesis Enhancements and Practical Considerations

To address the shortcomings of the initial route, a more practical and efficient second-generation synthesis was developed. acs.orgtohoku.ac.jp This improved methodology focused on overcoming the low-yield step of the first-generation synthesis. A key innovation was the use of a substrate with a small protecting group, which facilitated the crucial methyl ether formation in high yield. tohoku.ac.jp This enhancement made the synthesis more suitable for larger-scale production and the creation of derivatives for biological studies. tohoku.ac.jp

Stereochemical Determination through Synthetic Means

The absolute stereochemistry of this compound was unambiguously determined through its total synthesis. acs.orgtohoku.ac.jp By synthesizing both possible diastereomers, researchers were able to compare the synthetic compounds with the natural product and confirm the correct stereochemical arrangement. acs.org This synthetic approach was crucial as initial analyses were unable to definitively assign the stereochemistry of the entire molecule. acs.org Later, other methods, such as the modified Mosher's MTPA method, were also used to confirm the absolute configuration of a derivative of this compound. acs.org

Key Reaction Steps and Catalytic Systems in Laboratory Synthesis

The laboratory synthesis of this compound involves several key chemical transformations and catalytic systems. A critical step in the second-generation synthesis is the oxidation of a benzylidene moiety to form a methyl ether, which was achieved in high yield using dimethyldioxirane (B1199080) (DMD) in methanol. acs.orgtohoku.ac.jp Another important aspect is the management of stereochemistry, particularly concerning the potential for racemization during deprotection steps. acs.orgtohoku.ac.jp The choice of protecting groups was found to be critical in preventing this unwanted side reaction. tohoku.ac.jp

| Reaction Step | Reagents/Catalyst | Purpose | Yield |

| Methyl ether formation | Dimethyldioxirane (DMD) in Methanol | Introduction of the methyl ether | 93% (in model system) acs.org |

| Deprotection of TIPS group | NH4F | Removal of silyl (B83357) protecting group | 55% tohoku.ac.jp |

| Oxidation | Dess-Martin periodinane (DMP) | Oxidation of an alcohol | Good yield tohoku.ac.jp |

Biosynthetic Pathway Elucidation

The biosynthesis of this compound in Aspergillus fumigatus is a complex process involving a series of enzymatic reactions orchestrated by a dedicated gene cluster.

Genetic Basis: Identification of the PKS-NRPS Hybrid Synthetase (psoA)

The core of the this compound biosynthetic machinery is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) encoded by the psoA gene. uniprot.orgnih.gov This large, multifunctional enzyme is responsible for assembling the basic framework of the pseurotin (B1257602) family of molecules, including the characteristic 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton. uniprot.orgnih.gov

The psoA gene is part of a larger biosynthetic gene cluster that includes several other enzymes responsible for the subsequent tailoring of the initial PKS-NRPS product. uniprot.orguniprot.orguniprot.org The biosynthesis begins with the condensation of one acetyl-CoA, four malonyl-CoA molecules, and L-phenylalanine by psoA to produce azaspirene (B1251222), a key intermediate. uniprot.orguniprot.org Azaspirene is then converted to this compound through a series of four enzymatic steps:

Oxidation of C17: Catalyzed by the cytochrome P450 monooxygenase, psoD. uniprot.orguniprot.org

O-methylation of the C8 hydroxy group: Performed by the methyltransferase, psoC. uniprot.orguniprot.org

trans-to-cis isomerization of the C13 olefin: Mediated by the glutathione (B108866) S-transferase, psoE. uniprot.orguniprot.org

Epoxidation: The final step to yield this compound is the epoxidation of deepoxy-synerazol, catalyzed by the dual-functional monooxygenase/methyltransferase, psoF. uniprot.orguniprot.org

Interestingly, the gene psoF is located within the unrelated fumagillin (B1674178) biosynthetic gene cluster, highlighting a unique case of an intertwined secondary-metabolite supercluster. nih.govnih.gov

| Enzyme | Gene | Function in this compound Biosynthesis |

| PKS-NRPS hybrid synthetase | psoA | Assembly of the core azaspirene structure uniprot.orguniprot.org |

| Cytochrome P450 monooxygenase | psoD | Oxidation of C17 uniprot.orguniprot.org |

| Methyltransferase | psoC | O-methylation of the C8 hydroxy group uniprot.orguniprot.org |

| Glutathione S-transferase | psoE | trans-to-cis isomerization of the C13 olefin uniprot.orguniprot.org |

| Monooxygenase/methyltransferase | psoF | Epoxidation of deepoxy-synerazol uniprot.orguniprot.org |

Enzymatic Tailoring: Roles of Specific Monooxygenases, Methyltransferases, and Isomerases (e.g., PsoD, PsoC, PsoE, PsoF)

The biosynthesis of this compound involves a series of precise enzymatic modifications to a core scaffold. nih.govnih.govwikipedia.org Systematic gene deletion and in vitro characterization have elucidated the specific roles of several key tailoring enzymes. nih.govnih.gov

PsoD : This enzyme, identified as a cytochrome P450 monooxygenase, is responsible for the oxidation of the C17 position on the precursor molecule. wikipedia.orguniprot.orgjst.go.jp Deletion of the psoD gene leads to the accumulation of products lacking this modification, confirming its essential role in the pathway. jst.go.jp

PsoC : PsoC functions as a methyltransferase. wikipedia.orguniprot.org Its role is to O-methylate the hydroxyl group at the C8 position of an intermediate. nih.govuniprot.org Strains lacking a functional psoC gene accumulate O8-unmethylated products. nih.gov

PsoE : Predicted to be a glutathione S-transferase, PsoE is involved in the isomerization of the C13 olefin from a trans to a cis configuration. wikipedia.orguniprot.org This isomerization is a critical step in generating the stereochemistry found in this compound. researchmap.jp Interestingly, PsoE requires the participation of PsoF to complete this isomerization. researchmap.jp

PsoF : This is a particularly remarkable enzyme, identified as a bifunctional or even trifunctional protein. nih.govnih.govresearchgate.net It contains both a methyltransferase (MT) domain and a flavin-containing monooxygenase (FMO) domain. nih.govuniprot.org The MT domain of PsoF has been shown to act in trans to methylate the polyketide backbone. nih.govnih.gov The FMO domain catalyzes the epoxidation of the C11,12 double bond. nih.gov Furthermore, PsoF has been found to possess an unexpected oxidative isomerase activity, making it a key player in generating the complexity of the pseurotin family. researchmap.jpresearchgate.net The gene encoding PsoF is uniquely located outside the main pseurotin biosynthetic gene cluster. nih.govwikipedia.org

The following table summarizes the functions of these key enzymes:

| Enzyme | Type | Function in this compound Biosynthesis |

|---|---|---|

| PsoD | Cytochrome P450 Monooxygenase | Oxidation of the C17 position. wikipedia.orguniprot.orgjst.go.jp |

| PsoC | Methyltransferase | O-methylation of the C8 hydroxyl group. nih.govuniprot.org |

| PsoE | Glutathione S-transferase | Catalyzes the trans-to-cis isomerization of the C13 olefin, in conjunction with PsoF. wikipedia.orguniprot.orgresearchmap.jp |

| PsoF | Bifunctional/Trifunctional Enzyme (Methyltransferase/Monooxygenase/Isomerase) | trans-acting C-methylation of the polyketide backbone, epoxidation of the C11,12 olefin, and oxidative isomerization. nih.govnih.govuniprot.orgresearchmap.jpresearchgate.net |

Intermediate Metabolite Analysis in the Biosynthetic Cascade (e.g., Azaspirene, Prethis compound)

The elucidation of the this compound biosynthetic pathway has been greatly aided by the identification and analysis of key intermediate metabolites. Two of the most significant intermediates are Azaspirene and Prethis compound.

Azaspirene : This compound is a predominant precursor in the biosynthesis of pseurotin A and, by extension, this compound. nih.govnih.gov The conversion of Azaspirene to this compound involves several enzymatic steps, including oxidation by PsoD, O-methylation by PsoC, and isomerization by PsoE. uniprot.org

Prethis compound : This intermediate is formed along the pathway to this compound. Studies have shown that in the absence of a functional PsoE enzyme, an intermediate called deepoxy-synerazol accumulates. pnas.org Prethis compound, the 12,13-E-configured intermediate, is converted to the 12,13-Z-configured this compound through the combined action of PsoE and PsoF. acs.org In vitro experiments have demonstrated that PsoE and PsoF work together to catalyze the transformation of Prethis compound into this compound. researchmap.jpresearchgate.net

The analysis of these and other intermediates has been crucial in piecing together the sequential steps of the biosynthetic cascade. nih.gov

Combinatorial Aspects of Pseurotin Family Biosynthesis

A striking feature of the pseurotin biosynthetic pathway is its combinatorial nature, which gives rise to a diverse family of related natural products. nih.govnih.gov This diversity is generated primarily during the post-PKS-NRPS modification steps. nih.govjst.go.jp The tailoring enzymes, such as PsoC, PsoD, and PsoF, have been shown to be capable of accepting more than one compound as their substrate. nih.gov This substrate flexibility, coupled with possible non-enzymatic isomerizations, leads to the production of a multitude of pseurotin-type compounds from a common set of genes. nih.gov The discovery of the multi-functional PsoF enzyme further highlights the intricate mechanisms that fungi have evolved to generate chemical diversity from a single biosynthetic pathway. nih.govresearchgate.net

Precursor-Directed Biosynthesis and Mutasynthesis Strategies

The understanding of the this compound biosynthetic pathway has opened up avenues for the production of novel analogues through precursor-directed biosynthesis and mutasynthesis. researchgate.netdokumen.pubnih.gov These techniques involve feeding modified precursors to the producing organism or using genetically engineered strains to incorporate unnatural building blocks. researchgate.netnih.gov

Incorporation of Fluorinated Precursors (e.g., Fluorophenylalanine) to Yield Analogues

A notable success in this area has been the generation of fluorinated this compound analogues. Phenylalanine is a key biosynthetic precursor for this compound. nih.gov By feeding fluorophenylalanine to cultures of Aspergillus fumigatus, researchers have successfully induced the production of novel fluorinated derivatives. nih.govresearchgate.net

Specifically, the feeding of fluorophenylalanine has led to the isolation and characterization of 19- and 20-fluorosynerazols. nih.gov These fluorinated analogues have demonstrated interesting biological activities, with 19-fluorothis compound showing more potent cytocidal activity against several cancer cell lines than the parent compound, this compound. nih.gov Both 19- and 20-fluorosynerazols also exhibited potent anti-angiogenic activity. nih.gov This approach demonstrates the potential of precursor-directed biosynthesis to generate new compounds with potentially enhanced therapeutic properties. researchgate.net

Evaluation of Biosynthetic Pathway Engineering for Derivative Production

The detailed knowledge of the genes and enzymes involved in this compound biosynthesis provides a foundation for more targeted biosynthetic pathway engineering. dtu.dkmanchester.ac.ukescholarship.org By manipulating the biosynthetic machinery, it is possible to create a wider range of derivatives. manchester.ac.ukplos.org

This can involve:

Gene knockout : Deleting specific genes to accumulate intermediates or produce derivatives lacking certain modifications.

Gene overexpression : Increasing the expression of certain genes to enhance the production of specific compounds.

Combinatorial biosynthesis : Combining genes from different pathways to create hybrid natural products. manchester.ac.uk

Mutasynthesis : Using blocked mutants and feeding them with synthetic analogues of the natural precursor to generate novel compounds. researchgate.netnih.gov

These synthetic biology approaches hold significant promise for expanding the chemical diversity of the this compound family and for producing new molecules with improved or novel biological activities. acs.orgcore.ac.uk

Molecular and Cellular Mechanisms of Action

Antifungal Modalities and Synergistic Interactions

Synerazol, a fungal metabolite isolated from Aspergillus fumigatus, has demonstrated notable antifungal properties. nih.govjst.go.jpcapes.gov.br Research has identified its activity against a range of fungi, including the opportunistic pathogen Candida albicans. nih.govjst.go.jpcapes.gov.brzendy.io The structural characteristics of this compound, a related substance to pseurotin (B1257602) A, are foundational to its biological activity. nih.govjst.go.jp While the precise molecular targets for its intrinsic antifungal action are still under detailed investigation, its efficacy against key fungal pathogens is clearly established. nih.govjst.go.jp

A significant characteristic of this compound is its ability to act synergistically with azole-type antifungal agents. nih.govjst.go.jpcapes.gov.br This synergy enhances the efficacy of azoles, a widely used class of antifungal drugs that inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane. nih.govmdpi.com The combination of this compound with agents like clotrimazole (B1669251) results in a marked increase in antifungal activity, suggesting that this compound may interfere with fungal resistance mechanisms or act on a complementary pathway that potentiates the effect of the azole drug. nih.govmdpi.com This synergistic relationship is a key area of interest, as combination therapies are a promising strategy to combat the rise of antifungal drug resistance in pathogens like C. albicans. mdpi.comnih.gov

Mechanistic Basis for Antifungal Activity against Fungal Pathogens (e.g., Candida albicans)

Quorum Sensing System Inhibition

This compound has been identified as a potent inhibitor of bacterial quorum sensing (QS), a cell-density-dependent communication system that regulates gene expression, including virulence factors, in various pathogens. nih.govnih.govresearchmap.jp

A unique attribute of this compound is its capacity to inhibit the quorum sensing systems of two distinct Gram-positive pathogens: the accessory gene regulator (agr) system in Staphylococcus aureus and the homologous fsr system in Enterococcus faecalis. nih.govmdpi.comnih.gov This dual inhibitory action is noteworthy, as many quorum sensing inhibitors (QSIs) exhibit selectivity for a single system. mdpi.comnih.govresearchgate.net

The agr system in S. aureus and the fsr system in E. faecalis are both mediated by cyclic peptides and control the expression of critical virulence factors. nih.govmdpi.com The ability of this compound to disrupt both systems suggests it targets a conserved element or mechanism, with studies pointing to the importance of its epoxide group in this activity. nih.govdntb.gov.ua In contrast, Pseurotin A, a structurally similar compound lacking the epoxide ring, does not show the same inhibitory effects, highlighting the functional significance of this moiety. mdpi.com

To elucidate the mechanism of quorum sensing inhibition, in silico molecular docking studies have been performed. mdpi.comresearchgate.net These studies propose that this compound's inhibitory activity stems from its ability to bind to the ATP-active pocket of the S. aureus AgrA protein. mdpi.comnih.gov AgrA is the transcriptional regulator within the agr system; its activation is essential for upregulating virulence gene expression. plos.org

Molecular modeling indicates a high binding affinity of this compound for the AgrA active site. mdpi.com The proposed interaction involves the formation of several hydrogen bonds, including one where the oxygen atom of this compound's oxirane (epoxide) moiety acts as an H-bond acceptor with the Arg233 residue of the AgrA protein. mdpi.com This binding is thought to block the normal function of AgrA, thereby preventing the transcription of virulence genes. mdpi.complos.org

Table 1: In Silico Molecular Docking Details of this compound

| Target Protein | Binding Site | Key Interacting Residue | Proposed Interaction | Source |

|---|

By inhibiting the agr and fsr quorum sensing systems, this compound effectively reduces the production of key virulence factors in S. aureus and E. faecalis at sub-lethal concentrations. nih.govmdpi.com

In E. faecalis, the fsr system regulates the expression of gelatinase (GelE), a protease that contributes to the pathogen's virulence. nih.govdovepress.com Studies show that this compound significantly attenuates gelatinase production. nih.govmdpi.com At a concentration of 0.4 µM, this compound reduced gelatinase production by 50% without affecting the growth of E. faecalis, with complete inhibition observed at 2 µM. nih.gov

In S. aureus, this compound has been shown to reduce hemolytic activity, a virulence trait associated with toxins that lyse red blood cells to acquire iron. mdpi.comjlabphy.orgnih.gov At a concentration of 40 µg/mL, this compound decreased the hemolytic activity of S. aureus by 74.4% in a dose-dependent manner, again without inhibiting bacterial growth. mdpi.com This anti-virulence approach, which disarms pathogens rather than killing them, is an attractive therapeutic strategy for mitigating the development of antibiotic resistance. nih.govresearchmap.jp

Table 2: Effect of this compound on Virulence Factor Production

| Pathogen | Virulence Factor | Quorum System | This compound Concentration | % Inhibition | Source |

|---|---|---|---|---|---|

| Enterococcus faecalis | Gelatinase | fsr | 0.4 µM | 50% | nih.gov |

| Enterococcus faecalis | Gelatinase | fsr | 2 µM | 100% | nih.gov |

| Staphylococcus aureus | Hemolysin | agr | 20 µg/mL | 47.3% | mdpi.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pseurotin A |

| Clotrimazole |

Molecular Docking and Proposed Binding to Protein Active Sites (e.g., S. aureus AgrA ATP-active pocket)

Immunomodulatory Effects

This compound has demonstrated notable immunomodulatory activities in various in vitro settings. These effects point to its potential to influence immune responses, particularly those involving B-cells and T-cells.

Inhibition of Immunoglobulin E (IgE) Production in in vitro Models

Research has shown that this compound can inhibit the production of Immunoglobulin E (IgE). researchgate.netebi.ac.uknih.gov IgE is a class of antibodies that plays a crucial role in allergic reactions and the immune response to parasites. In studies using stimulated B-cells in culture, this compound was found to decrease IgE production. researchgate.net This inhibitory effect on IgE synthesis has also been observed with related compounds like pseurotin A. researchgate.netebi.ac.uknih.gov Specifically, studies on murine splenocytes revealed that this compound and its analogs significantly inhibited IgE production. mdpi.com This suggests that this compound can modulate B-cell responses to physiological activators. researchgate.net

Suppressive Activity on Mixed Lymphocyte Reactions

This compound has been identified as having immunosuppressive activity, including the ability to inhibit mixed lymphocyte reactions (MLR). researchgate.netmdpi.com The MLR is an in vitro assay that mimics the recognition of foreign tissues by T-cells, leading to T-cell proliferation. marinbio.comrevvity.co.jp The suppressive effect of this compound on this reaction indicates its potential to dampen T-cell mediated immune responses. researchgate.netmdpi.com While some related compounds like pseurotin A did not show an inhibitory effect on T-cell proliferation induced by certain stimulants, this compound was found to inhibit T-cell proliferation in the same model. researchgate.netmdpi.com

Influence on STAT Signaling Pathways in Immune Cells

The immunomodulatory effects of compounds related to this compound have been linked to the inhibition of the Signal Transducer and Activator of Transcription (STAT) signaling pathways. mdpi.comresearchgate.net The JAK/STAT pathway is a critical signaling cascade for many cytokines, which are key regulators of the immune system. numberanalytics.com This pathway is involved in various cellular processes such as proliferation, differentiation, and survival of immune cells. numberanalytics.comwjgnet.com Studies on related pseurotins have shown that they inhibit the phosphorylation of STAT proteins in stimulated B-cells, which is associated with the inhibition of B-cell proliferation and IgE production. mdpi.comresearchgate.net In murine macrophages and splenocytes, the inhibition of STAT signaling pathways has also been observed. researchgate.netmdpi.com Although direct studies on this compound's effect on specific STAT proteins are not detailed in the provided results, the activity of its analogs suggests that interference with the STAT pathway is a likely mechanism for its immunomodulatory actions. mdpi.comresearchgate.net

Anti-proliferative and Anti-angiogenic Activities

This compound and its derivatives have shown promise as agents that can control cell growth and the formation of new blood vessels, both of which are critical processes in cancer development.

Cytocidal Activity against Select Cancer Cell Lines

This compound has demonstrated cytocidal (cell-killing) activity against several cancer cell lines. nih.gov A fluorinated analog of this compound, 19-fluorothis compound, exhibited more potent cytocidal activity than the parent compound against various cancer cell lines. nih.gov While the specific cell lines and detailed quantitative data on the cytocidal activity of this compound itself are not extensively provided in the search results, the enhanced activity of its analog highlights the potential of the this compound scaffold in developing anti-cancer agents. nih.gov

Table 1: Cytocidal Activity of this compound Analogs

| Compound | Activity | Reference |

|---|

Inhibition of Angiogenesis in Experimental Models (e.g., Chorioallantoic Membrane Assay)

This compound and its analogs have been shown to possess anti-angiogenic properties. nih.gov Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. dovepress.comrjme.rodergipark.org.tr The chorioallantoic membrane (CAM) assay, a widely used in vivo model to study blood vessel formation, has been employed to evaluate the anti-angiogenic effects of these compounds. dovepress.comrjme.rocabidigitallibrary.org In this assay, fluorinated analogs of this compound, specifically 19- and 20-fluorosynerazols, demonstrated potent anti-angiogenic activity. nih.gov

Table 2: Anti-angiogenic Activity of this compound Analogs in CAM Assay

| Compound | Outcome | Reference |

|---|---|---|

| 19-fluorothis compound | Potent anti-angiogenic activity. | nih.gov |

Modulation of Cell Differentiation Pathways (in relation to Pseurotin A and neuronal cell differentiation)

The molecular and cellular mechanisms underlying the bioactivity of this compound and its structural analogs, particularly in the context of cell differentiation, are a subject of ongoing scientific inquiry. A significant body of research has focused on Pseurotin A, a closely related compound, and its ability to induce neuronal cell differentiation. These findings provide a critical framework for understanding the potential, and observed, modulatory effects of the broader pseurotin family, including this compound, on cellular differentiation pathways.

Pseurotin A as an Inducer of Neuronal Differentiation

Pseurotin A has been identified as a potent inducer of neuritogenic activity in rat pheochromocytoma (PC12) cells, which are a well-established model for studying adrenergic neuronal differentiation. uniscience.co.krtoku-e.com The effects of Pseurotin A on PC12 cells are characterized by the promotion of multipolar and branching neurites, a morphological change that is comparable to the effects of the endogenous neurotrophic factor, β-nerve growth factor (NGF). uniscience.co.krtoku-e.com This neuritogenic activity is dose-dependent, with stimulation observed at concentrations ranging from 0.4 to 25 μg/ml. caymanchem.com The ability of Pseurotin A to mimic the effects of NGF suggests that it may interact with or modulate signaling pathways that are critical for neuronal development and differentiation. uniscience.co.krtoku-e.com

While the precise molecular targets of Pseurotin A in the context of neuronal differentiation have not been fully elucidated, its activity points towards an interaction with key components of the cellular machinery that govern neurite outgrowth. The process of neuronal differentiation is complex, involving the activation of specific signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and the subsequent regulation of gene expression leading to changes in cell morphology and function. The neuritogenic effects of Pseurotin A in PC12 cells highlight it as a valuable chemical tool for investigating the intricate mechanisms of neurite formation.

Comparative Analysis with Pseurotin Analogs

The study of structural analogs of Pseurotin A provides valuable insights into the structure-activity relationships that govern the modulation of neuronal differentiation. While direct experimental data on the neuritogenic activity of this compound is limited in the available scientific literature, research on other related compounds has demonstrated that modifications to the Pseurotin A chemical scaffold can significantly impact biological activity.

For instance, a study investigating various spiro-heterocyclic γ-lactam analogs reported that 11-O-methylpseurotin A induced neurite outgrowth in PC12 cells at a concentration of 10.0 μM more remarkably than Pseurotin A itself. nih.govjmb.or.kr This finding underscores that even subtle changes to the molecular structure can enhance or alter the compound's effect on neuronal cell differentiation.

The structural differences between Pseurotin A, this compound, and other analogs likely influence their interaction with specific cellular targets, leading to variations in their biological profiles.

| Compound | Reported Neuritogenic Activity in PC12 Cells | Reference |

|---|---|---|

| Pseurotin A | Induces multipolar and branching neurites, comparable to β-NGF. uniscience.co.krtoku-e.com | uniscience.co.krtoku-e.com |

| This compound | No direct data available in searched literature. | N/A |

| 11-O-methylpseurotin A | Remarkably induced neurite outgrowth at 10.0 μM, more so than Pseurotin A. nih.govjmb.or.kr | nih.govjmb.or.kr |

Structural Activity Relationship Sar Studies and Analogue Development

Elucidation of Key Structural Motifs for Biological Activities

SAR studies on Synerazol have aimed to pinpoint specific parts of its structure responsible for observed biological effects, such as quorum sensing inhibition and cytocidal or anti-angiogenic activities.

Role of the Oxirane Moiety in Quorum Sensing Inhibition

Research indicates that the epoxide group within the structure of this compound is potentially involved in its mechanism of action as a quorum sensing inhibitor (QSI). This compound has been found to effectively block both the agr and fsr quorum sensing systems in Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. dntb.gov.uanih.govnih.govresearchgate.netresearchgate.net This suggests that the epoxide functionality plays a role in interfering with these bacterial communication systems. dntb.gov.uanih.govresearchgate.netresearchgate.net Comparative studies with other epoxide-containing antibiotics have shown a correlation between the presence of the epoxide and QSI activity at sublethal concentrations. dntb.gov.uanih.govresearchgate.netresearchgate.net

Impact of Fluorination on Enhanced Biological Activity (e.g., Cytocidal, Anti-angiogenic)

Directed biosynthesis experiments involving feeding fluorophenylalanine to Aspergillus fumigatus, the producing organism of this compound, have successfully yielded novel fluorinated analogues. researchgate.netnih.govknowthecause.com Investigations into the biological activities of these fluorinated derivatives revealed enhanced potency in certain assays. Specifically, 19- and 20-fluorosynerazols demonstrated potent anti-angiogenic activity in the chorioallantoic membrane assay. researchgate.netnih.govknowthecause.com Furthermore, 19-fluorothis compound exhibited more potent cytocidal activity against several cancer cell lines compared to the parent compound, this compound. researchgate.netnih.govknowthecause.com This highlights the significant impact that the introduction of fluorine atoms at specific positions can have on the biological profile of this compound.

Comparative Analysis with Related Spirocyclic γ-Lactams (e.g., Pseurotin (B1257602) A, Azaspirene (B1251222), Pseurotin E)

This compound belongs to a family of natural products characterized by a spirocyclic γ-lactam core, including compounds like Pseurotin A, Azaspirene, and Pseurotin E. researchgate.netrsc.orgescholarship.orgtohoku.ac.jpmuni.cz These compounds share structural similarities but exhibit variations in their side chains and oxidation patterns, leading to diverse biological activities.

This compound is described as possessing an epoxy functionality in its side chain, in contrast to the 1,2-dihydroxy group found in Pseurotin A. rsc.org This structural difference contributes to their distinct biological profiles. Comparative studies have shown that both this compound and Pseurotin A exhibit IgE inhibitory activity and immunosuppressive properties by inhibiting mixed lymphocyte reactions. researchgate.netresearchgate.net

Pseurotin A can serve as a starting material for the semisynthesis of other related compounds, including this compound and Pseurotin E, demonstrating the close structural relationship within this class of natural products. escholarship.org Azaspirene is another related angiogenesis inhibitor that also contains the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton common to this family. acs.org SAR studies across these analogues help to delineate the contribution of specific structural features to their observed biological effects.

Design and Synthesis of Novel this compound Analogues for Targeted Research

The understanding gained from SAR studies and the biological potential of this compound have driven efforts towards the design and synthesis of novel analogues. Both directed biosynthesis and chemical synthesis approaches have been explored to generate derivatives with potentially improved or altered activities.

Directed biosynthesis, as demonstrated by the production of fluorinated this compound analogues through precursor feeding, offers a route to explore structural variations introduced by biological machinery. researchgate.netnih.govknowthecause.communi.cz

Analytical Methodologies in Synerazol Research

Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used in the structural elucidation and confirmation of Synerazol. The structure of this compound was initially determined based on NMR and mass spectral evidence. jst.go.jpcapes.gov.brnih.gov

NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the connectivity and types of atoms within the this compound molecule. tohoku.ac.jpniph.go.jpscielo.br Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are also utilized to establish correlations between protons and carbons, aiding in the assignment of signals and confirmation of the molecular skeleton. scielo.br NOESY experiments can provide information about the spatial proximity of protons, helping to determine the relative stereochemistry. scielo.br Modern NMR approaches, including those using cryoprobe technology, allow for structure elucidation with small amounts of purified material. hyphadiscovery.com

Mass spectrometry provides the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and providing clues about its substructures. jst.go.jpcapes.gov.brnih.govscielo.br High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition. niph.go.jp Predicted LC-MS/MS spectra can also serve as a guide for identification, although experimental confirmation is necessary. mimedb.org

Chromatographic Methods for Isolation, Purification, and Stereochemical Analysis (e.g., HPLC, Chiral HPLC, Thin Layer Chromatography)

Chromatographic methods are indispensable for the isolation and purification of this compound from complex mixtures, such as fungal fermentation broths. Techniques like column chromatography, often using silica (B1680970) gel, are employed for initial fractionation. google.com

High-Performance Liquid Chromatography (HPLC) is widely used for further purification and analysis of this compound. scielo.brmdpi.comacs.org Reversed-phase HPLC, for instance, with C18 columns and gradients of solvents like acetonitrile (B52724) and water, is effective for separating this compound from other compounds. scielo.brmdpi.comnih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of purification steps and reactions involving this compound. tohoku.ac.jpniph.go.jpgoogle.comscispace.comlibretexts.orgwikipedia.org It allows for quick assessment of the complexity of a mixture and the presence of the target compound based on its retention factor (Rf) value. libretexts.orgwikipedia.org

Chiral HPLC is a specialized technique used to separate enantiomers and determine the stereochemical purity of this compound. tohoku.ac.jpniph.go.jptohoku.ac.jpacs.org This is particularly important for compounds like this compound, which possess multiple chiral centers and whose biological activity may be stereospecific. Chiral stationary phases, such as CHIRACEL AD-H columns, are used for this purpose. tohoku.ac.jpniph.go.jp

Bioanalytical Assays for in vitro Activity Screening (e.g., Agar (B569324) Diffusion, Microplate Dilution, Gelatinase Assay, Reporter Gene Assays)

In vitro bioassays are used to screen this compound for various biological activities. The agar diffusion method is a common technique for assessing antimicrobial activity, where the compound's ability to inhibit microbial growth on an agar plate is observed as a zone of inhibition. scielo.br

Microplate dilution methods, such as determination of Minimum Inhibitory Concentration (MIC), are used for quantitative assessment of antimicrobial potency against specific microorganisms. nih.gov

Gelatinase assays are employed to evaluate the effect of this compound on the production or activity of gelatinase, an enzyme involved in the virulence of certain bacteria like Enterococcus faecalis. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com These assays often involve incubating bacterial culture supernatants with a gelatin substrate (like Azocoll) and measuring the resulting hydrolysis. mdpi.comnih.gov this compound has been shown to attenuate gelatinase production in E. faecalis. mdpi.com

Reporter gene assays are utilized to investigate the impact of this compound on gene expression pathways, particularly those related to quorum sensing systems in bacteria like Staphylococcus aureus. mdpi.comresearchgate.netnih.govrsc.org These assays use bacterial strains engineered to express a reporter protein (such as GFP or luciferase) under the control of a target promoter. mdpi.comresearchgate.netnih.gov Changes in reporter protein activity or expression levels in the presence of this compound indicate its effect on the regulated pathway. mdpi.com this compound has been shown to suppress the expression of GFP and luciferase in S. aureus reporter strains. mdpi.com

Advanced Techniques for Metabolomic Profiling and Pathway Analysis (e.g., UHPLC-QTOF)

Advanced techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF) are used for metabolomic profiling and pathway analysis in organisms that produce this compound, such as Aspergillus fumigatus. mdpi.com This technique allows for the separation and high-resolution mass analysis of a wide range of metabolites present in a biological sample. mdpi.com

UHPLC-QTOF can be used to identify and quantify this compound and related compounds, as well as to profile changes in metabolite levels under different conditions. mdpi.com By analyzing the metabolic profiles of wild-type strains and genetic mutants, researchers can gain insights into the biosynthetic pathway of this compound and identify relevant enzymes and intermediates. patsnap.comnih.govusda.govacs.orgfrontiersin.org For example, UHPLC-QTOF analysis has been used in studies investigating the biosynthesis of pseurotin-type metabolites, which are structurally related to this compound. patsnap.comnih.govusda.govacs.orgfrontiersin.org

Data Table Example (Illustrative, based on search results):

| Technique | Application in this compound Research | Key Findings / Information Obtained | Source(s) |

| NMR Spectroscopy | Structural Elucidation and Confirmation | Provides detailed information on atomic connectivity and stereochemistry (1H, 13C, 2D NMR, NOESY). jst.go.jpcapes.gov.brnih.govtohoku.ac.jpniph.go.jpscielo.brhyphadiscovery.com | jst.go.jpcapes.gov.brnih.govtohoku.ac.jpniph.go.jpscielo.brhyphadiscovery.com |

| Mass Spectrometry | Molecular Weight and Fragmentation Pattern Analysis | Confirms molecular formula, provides structural fragments. HRMS for elemental composition. jst.go.jpcapes.gov.brnih.govniph.go.jpscielo.br | jst.go.jpcapes.gov.brnih.govniph.go.jpscielo.br |

| HPLC | Purification and Analysis | Separates this compound from mixtures for isolation and purity assessment. scielo.brmdpi.comacs.orgnih.gov | scielo.brmdpi.comacs.orgnih.gov |

| Chiral HPLC | Stereochemical Analysis | Separates enantiomers and determines enantiomeric excess, crucial for confirming absolute stereochemistry. tohoku.ac.jpniph.go.jptohoku.ac.jpacs.org | tohoku.ac.jpniph.go.jptohoku.ac.jpacs.org |

| Thin Layer Chromatography | Reaction Monitoring and Purification Spot Checking | Quick assessment of reaction progress and purity during isolation steps. tohoku.ac.jpniph.go.jpgoogle.comscispace.comlibretexts.orgwikipedia.org | tohoku.ac.jpniph.go.jpgoogle.comscispace.comlibretexts.orgwikipedia.org |

| Agar Diffusion | In vitro Antimicrobial Screening | Qualitative assessment of inhibitory activity against microorganisms (zone of inhibition). scielo.br | scielo.br |

| Microplate Dilution | Quantitative Antimicrobial Activity Assessment | Determination of MIC values against specific pathogens. nih.gov | nih.gov |

| Gelatinase Assay | Evaluation of Effect on Gelatinase Production/Activity | Measures the impact of this compound on bacterial gelatinase, a virulence factor. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com | mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com |

| Reporter Gene Assays | Investigation of Quorum Sensing Pathway Modulation | Assesses this compound's effect on the expression of genes regulated by quorum sensing systems. mdpi.comresearchgate.netnih.govrsc.org | mdpi.comresearchgate.netnih.govrsc.org |

| UHPLC-QTOF | Metabolomic Profiling and Biosynthetic Pathway Analysis | Identifies and quantifies metabolites, aids in understanding this compound biosynthesis and related pathways. mdpi.com | mdpi.com |

Future Directions and Research Perspectives

Exploration of Undiscovered Synerazol-Related Metabolites from Fungal Sources

Fungi, including the genus Aspergillus, are a rich and often untapped source of novel secondary metabolites. frontiersin.orgnih.govnih.gov The discovery of this compound from Aspergillus fumigatus highlights the potential for finding structurally similar and potentially more potent analogs. jst.go.jpnih.gov Future research will likely focus on:

Advanced Screening Programs: Employing modern techniques such as untargeted metabolomics and genome mining to screen diverse fungal collections. frontiersin.org This can be enhanced by altering cultivation conditions, as some secondary metabolites are only produced under specific environmental triggers. frontiersin.orgnih.gov

Co-culture Techniques: Growing different fungal species together can induce the production of cryptic or novel metabolites as a result of inter-species competition and communication.

Molecular Networking: Utilizing mass spectrometry-based molecular networking to identify and dereplicate known compounds, allowing researchers to focus on discovering genuinely new this compound-related structures. frontiersin.org

The exploration of these undiscovered metabolites could lead to the identification of compounds with improved efficacy, selectivity, or pharmacokinetic properties.

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

While initial studies have provided some insights into this compound's mode of action, a deeper understanding at the molecular and cellular level is required. Future investigations should include:

Target Identification and Validation: Employing techniques like affinity chromatography, proteomics, and genetic screening to definitively identify the molecular targets of this compound.

Structural Biology: Determining the crystal structure of this compound in complex with its target protein(s) would provide invaluable information for understanding its mechanism of action and for rational drug design.

Cellular Pathway Analysis: Investigating how this compound affects various cellular signaling pathways. This could involve transcriptomics, proteomics, and phosphoproteomics to map the downstream effects of target engagement. For instance, understanding how it interferes with quorum sensing systems at a molecular level could reveal novel anti-virulence strategies. mdpi.comnih.gov

These advanced mechanistic studies will be crucial for optimizing the therapeutic potential of this compound and its derivatives.

Development of Chemoenzymatic or Synthetic Biology Approaches for Derivative Production

The complex structure of this compound presents challenges for traditional chemical synthesis. Chemoenzymatic and synthetic biology approaches offer promising alternatives for producing derivatives with improved properties. rsc.orgnih.gov

Enzymatic Synthesis: Utilizing enzymes, either isolated or in whole-cell systems, to perform specific chemical transformations on the this compound scaffold or its precursors. nih.govresearchgate.netresearchgate.net This can allow for the creation of novel analogs that are difficult to produce through conventional chemistry.

Metabolic Engineering: Engineering the biosynthetic pathway of this compound in a heterologous host, such as Saccharomyces cerevisiae or a different strain of Aspergillus. uni-marburg.de This would not only allow for increased production but also for the introduction of new functionalities by incorporating genes from other metabolic pathways.

Directed Biosynthesis: Feeding the producing organism with synthetic precursors, such as fluorinated phenylalanine, has already been shown to produce novel fluorinated analogs of this compound with altered bioactivities. nih.gov

These innovative production methods will be key to generating a diverse library of this compound derivatives for further biological evaluation.

Elucidating this compound's Role in Fungal Physiology and Ecology

The production of secondary metabolites like this compound by fungi is not arbitrary; they often play important roles in the organism's survival and interaction with its environment. scispace.commicropspbgmu.ru Understanding these roles can provide insights into fungal biology and potentially new applications for the compound.

Ecological Function: Investigating the role of this compound in mediating interactions between A. fumigatus and other microorganisms, such as bacteria or other fungi. micropspbgmu.ru It may act as a competitive agent, a signaling molecule, or have a defensive function.

Fungal Development and Pathogenesis: Exploring whether this compound plays a role in the producing fungus's own development, sporulation, or virulence. nih.gov

Response to Environmental Stress: Determining if the production of this compound is upregulated in response to specific environmental stressors, which could provide clues to its natural function.

Unraveling the ecological and physiological roles of this compound will not only enhance our fundamental understanding of fungal biology but may also reveal new avenues for its application, for example, in agriculture or biotechnology.

Potential as a Research Tool for Probing Biological Pathways

Beyond its direct therapeutic potential, this compound and its analogs could serve as valuable chemical probes for studying complex biological processes. sci-hub.ru

Quorum Sensing: this compound has been shown to inhibit quorum sensing in both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov This makes it a useful tool for dissecting the molecular mechanisms of bacterial communication and for developing anti-virulence strategies that are less likely to promote resistance. westminster.ac.ukwisc.edunih.govwestminster.ac.uk

Immunoregulation: Some fungal metabolites have immunomodulatory properties. sci-hub.ru Investigating the effects of this compound on immune cells could reveal new insights into immune regulation and potentially lead to the development of novel immunomodulatory agents.

Angiogenesis: The process of new blood vessel formation is critical in both normal physiology and in diseases like cancer. biomedpress.orgnumberanalytics.commdpi.comcnic.esplos.org The anti-angiogenic activity of fluorinated this compound derivatives suggests that these compounds could be used as probes to study the molecular pathways governing angiogenesis. nih.gov

The use of this compound as a research tool will not only advance our understanding of these fundamental biological processes but may also uncover new therapeutic targets and strategies.

Q & A

Q. How can the absolute configuration of Synerazol be determined experimentally, and what methodologies validate its stereochemistry?

this compound’s stereochemistry is resolved through comparative spectroscopic analysis with its structural analog, pseurotin A, and the modified Mosher’s MTPA method. Hydrolysis of this compound’s epoxide under acidic conditions yields a diol derivative, which is compared to pseurotin A using NMR and optical rotation data to confirm shared stereochemical features . X-ray diffraction and FAB-MS further validate structural consistency .

Q. What standard assays are recommended for evaluating this compound’s quorum sensing inhibitory (QSI) activity in Gram-positive pathogens?

Use reporter strain assays targeting fsr (in Enterococcus faecalis) and agr (in Staphylococcus aureus) systems. Measure inhibition via luminescence or fluorescence signals linked to QS-regulated gene expression. This compound’s unique activity is benchmarked against analogs like pseurotin A, which lack the critical epoxide moiety .

Q. How should researchers document this compound’s chemical synthesis and purity to ensure reproducibility?

Provide detailed protocols for reaction conditions (solvents, catalysts, temperatures), spectroscopic data (1H/13C NMR, IR, FAB-MS), and elemental analysis. Include batch-specific details such as purity, supplier information, and storage conditions, as outlined in chemical reproducibility guidelines .

Advanced Research Questions

Q. How do structural differences between this compound and pseurotin A explain their divergent biological activities, and what experimental approaches resolve these contradictions?

this compound’s epoxide ring is critical for QSI activity, while pseurotin A’s diol group renders it inactive. Molecular docking studies reveal the epoxide’s oxygen forms hydrogen bonds with Arg233 in AgrA, a key QS regulator. Mutagenesis of AgrA’s binding site or synthesizing epoxide-modified pseurotin analogs can validate this hypothesis .

Q. What strategies mitigate this compound’s instability in aqueous environments during in vitro assays?

Stabilize this compound by using non-aqueous solvents (e.g., DMSO) or buffering agents (e.g., citrate at pH 4.5). Monitor degradation via HPLC and compare hydrolysis rates under varying conditions. Structural analogs with stabilized epoxide rings (e.g., fluorinated derivatives) may retain activity .

Q. How can researchers design SAR (Structure-Activity Relationship) studies to optimize this compound’s QSI efficacy while minimizing cytotoxicity?

Synthesize analogs with modifications to the epoxide, benzodiazepine core, or side chains. Test QSI activity using dose-response assays (IC50 values) and cytotoxicity via mammalian cell viability assays (e.g., MTT). Prioritize analogs with >10-fold selectivity indices .

Methodological and Data Analysis Questions

Q. What statistical methods are appropriate for analyzing contradictory results in this compound’s bioactivity across different bacterial strains?

Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare inhibition rates. Use principal component analysis (PCA) to identify strain-specific variables (e.g., membrane permeability, efflux pump expression) influencing activity discrepancies .

Q. How should researchers synthesize and categorize findings from disparate studies on this compound’s mechanisms of action?

Create conceptual categories such as “Structural Determinants of Activity,” “QS System Specificity,” and “Stability in Biological Media.” Use synthesis matrices to map evidence from NMR, molecular docking, and mutagenesis studies, ensuring cross-referencing of primary data .

Experimental Design and Validation

Q. What controls are essential in assays measuring this compound’s antiangiogenic activity to avoid false positives?

Include solvent-only controls (e.g., DMSO), inactive analogs (e.g., pseurotin A), and positive controls (e.g., bevacizumab). Validate angiogenesis inhibition via endothelial tube formation assays and VEGF secretion ELISA .

Q. How can researchers validate computational predictions of this compound’s binding affinity for QS regulators like AgrA?

Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Compare results with docking scores from AutoDock Vina or Schrödinger Suite, ensuring correlation between in silico and in vitro data .

Data Presentation and Reporting

Q. What visualization tools best represent this compound’s SAR data for publication?

Use heatmaps to display IC50 values across analogs and bacterial strains. Generate 3D molecular interaction diagrams (e.g., PyMOL) to highlight binding sites. Tabulate NMR shifts and elemental analysis data for supplementary materials .

Q. How should conflicting data on this compound’s stability be addressed in a research manuscript?

Discuss potential variables (e.g., pH, temperature) in the Methods section. Provide raw degradation kinetics data in appendices and propose stabilization strategies in the Discussion, citing precedents from fluorinated analog studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.